

# Experimental Setup for Trost Asymmetric Allylic Alkylation: Application Notes and Protocols

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## Compound of Interest

Compound Name: 1*S*,2*S*-Dhac-phenyl trost ligand

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The Trost asymmetric allylic alkylation (AAA) is a powerful and versatile palladium-catalyzed reaction for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. First reported by Barry M. Trost, this reaction has become a cornerstone of modern organic synthesis, enabling the construction of complex chiral molecules with high levels of stereocontrol.<sup>[1][2]</sup> This document provides detailed application notes and protocols for setting up and performing the Trost AAA, aimed at researchers, scientists, and professionals in drug development.

The reaction involves the substitution of an allylic leaving group with a nucleophile, catalyzed by a palladium complex bearing a chiral ligand.<sup>[1][2][3]</sup> The key to the high enantioselectivity of the reaction is the use of C<sub>2</sub>-symmetric ligands, most notably the Trost ligands, which are derived from 1,2-diaminocyclohexane (DACH).

## Core Components and Reaction Parameters

A successful Trost AAA experiment requires careful selection and optimization of several key components:

- **Palladium Precatalyst:** Typically, a Pd(0) source is used, which can be generated in situ from Pd(II) precursors. Common precatalysts include tris(dibenzylideneacetone)dipalladium(0) (Pd<sub>2</sub>(dba)<sub>3</sub>) and allylpalladium(II) chloride dimer ([{π-allyl}PdCl]<sub>2</sub>).

- **Chiral Ligand:** The choice of the chiral ligand is crucial for achieving high enantioselectivity. The Trost ligands, such as (R,R)-DACH-phenyl Trost ligand, are widely used and commercially available.
- **Allylic Substrate:** The electrophile is an allyl-containing molecule with a suitable leaving group. Common leaving groups include acetates, carbonates, and halides.<sup>[1]</sup>
- **Nucleophile:** A wide range of "soft" nucleophiles (pKa of the conjugate acid < 25) can be employed, including malonates,  $\beta$ -keto esters, phenols, amines, and azides.<sup>[3][4][5]</sup>
- **Base:** A base is often required to generate the active nucleophile in situ. The choice of base depends on the pKa of the nucleophile and can range from mild bases like triethylamine to stronger bases like sodium hydride or lithium diisopropylamide (LDA).
- **Solvent:** The reaction is typically carried out in a non-polar aprotic solvent, such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.

## Data Presentation: A Survey of Trost AAA Reactions

The following table summarizes representative examples of the Trost asymmetric allylic alkylation with various nucleophiles, highlighting the reaction conditions and outcomes.

Nucleophile	Allylic Substrate	Pd Source (mol%)	Ligand (mol%)	Base	Solvent	Temp (°C)	Yield (%)	ee (%)
Dimethyl Malonate	1,3-Diphenyl-2-propenyl acetate	[Pd( $\pi$ -C <sub>3</sub> H <sub>5</sub> )Cl] <sub>2</sub> (1)	(S,S)-Trost Ligand (3)	BSA, LiOAc	DCM	RT	>95	>98
2-Methylcyclohexanone	Allyl carbonate	[Pd( $\pi$ -C <sub>3</sub> H <sub>5</sub> )Cl] <sub>2</sub> (2.5)	(R,R)-DACH-Phenyl Ligand (7.5)	LDA, Me <sub>3</sub> Sn Cl	DME	0 to RT	85	92
Phenol	rac-Cyclohexenyl acetate	Pd <sub>2</sub> (dba) <sub>3</sub> (2.5)	(R,R)-DACH-Naphthyl Ligand (7.5)	Cs <sub>2</sub> CO <sub>3</sub>	Toluene	50	95	98
Phthalimide	rac-Cyclohexenyl acetate	Pd <sub>2</sub> (dba) <sub>3</sub> (2.5)	(R,R)-DACH-Phenyl Ligand (7.5)	NaH	THF	RT	90	97
Sodium azide	rac-Cyclohexenyl acetate	Pd <sub>2</sub> (dba) <sub>3</sub> (2.5)	(R,R)-DACH-Phenyl Ligand (7.5)	-	THF	0	92	99
$\beta$ -Ketoester	Allyl enol carbonate	Pd <sub>2</sub> (dba) <sub>3</sub> (2.5)	(R,R)-DACH-Phenyl Ligand (7.5)	-	DCM	RT	91	94

Ligand  
(7.5)

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## Experimental Protocols

Herein, we provide detailed experimental protocols for three representative Trost asymmetric allylic alkylation reactions.

### Protocol 1: Asymmetric Alkylation of Dimethyl Malonate

This protocol describes the reaction of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate.

Materials:

- 1,3-Diphenyl-2-propenyl acetate
- Dimethyl malonate
- Allylpalladium(II) chloride dimer ( $[\{\pi\text{-allyl}\}\text{PdCl}]_2$ )
- (S,S)-Trost Ligand
- N,O-Bis(trimethylsilyl)acetamide (BSA)
- Lithium acetate (LiOAc)
- Dichloromethane (DCM), anhydrous
- Standard glassware for inert atmosphere reactions

Procedure:

- To a flame-dried flask under an argon atmosphere, add allylpalladium(II) chloride dimer (1 mol%) and (S,S)-Trost Ligand (3 mol%).
- Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

- In a separate flask, dissolve 1,3-diphenyl-2-propenyl acetate (1 equivalent) in anhydrous DCM.
- To the substrate solution, add dimethyl malonate (1.2 equivalents), BSA (1.2 equivalents), and a catalytic amount of lithium acetate.
- Add the substrate/nucleophile mixture to the catalyst solution via cannula.
- Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
- Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

#### Protocol 2: Asymmetric Alkylation of a Ketone Enolate

This protocol details the alkylation of 2-methylcyclohexanone with an allyl carbonate.<sup>[6]</sup>

##### Materials:

- 2-Methylcyclohexanone
- Allyl carbonate
- Allylpalladium(II) chloride dimer ( $[\{\pi\text{-allyl}\}\text{PdCl}]_2$ )
- (R,R)-DACH-Phenyl Trost Ligand
- Lithium diisopropylamide (LDA) solution
- Trimethyltin chloride ( $\text{Me}_3\text{SnCl}$ )
- 1,2-Dimethoxyethane (DME), anhydrous
- Standard glassware for inert atmosphere reactions

## Procedure:

- In a flame-dried flask under argon, dissolve 2-methylcyclohexanone (1 equivalent) in anhydrous DME.
- Cool the solution to -78 °C and add LDA solution (2 equivalents) dropwise. Stir for 30 minutes to form the lithium enolate.
- Add trimethyltin chloride (1 equivalent) and allow the mixture to warm to 0 °C and stir for 15 minutes.
- In a separate flask, prepare the palladium catalyst by dissolving allylpalladium(II) chloride dimer (2.5 mol%) and (R,R)-DACH-Phenyl Trost Ligand (7.5 mol%) in anhydrous DME.
- Add the allyl carbonate (1.2 equivalents) to the catalyst solution.
- Transfer the enolate solution to the catalyst/substrate mixture via cannula at 0 °C.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Quench the reaction with saturated aqueous sodium bicarbonate solution.
- Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
- Purify the product by flash chromatography.

## Protocol 3: Asymmetric Alkylation of Phenol

This protocol describes the O-alkylation of phenol with racemic cyclohexenyl acetate.

## Materials:

- Phenol
- rac-Cyclohexenyl acetate
- Tris(dibenzylideneacetone)dipalladium(0) ( $\text{Pd}_2(\text{dba})_3$ )

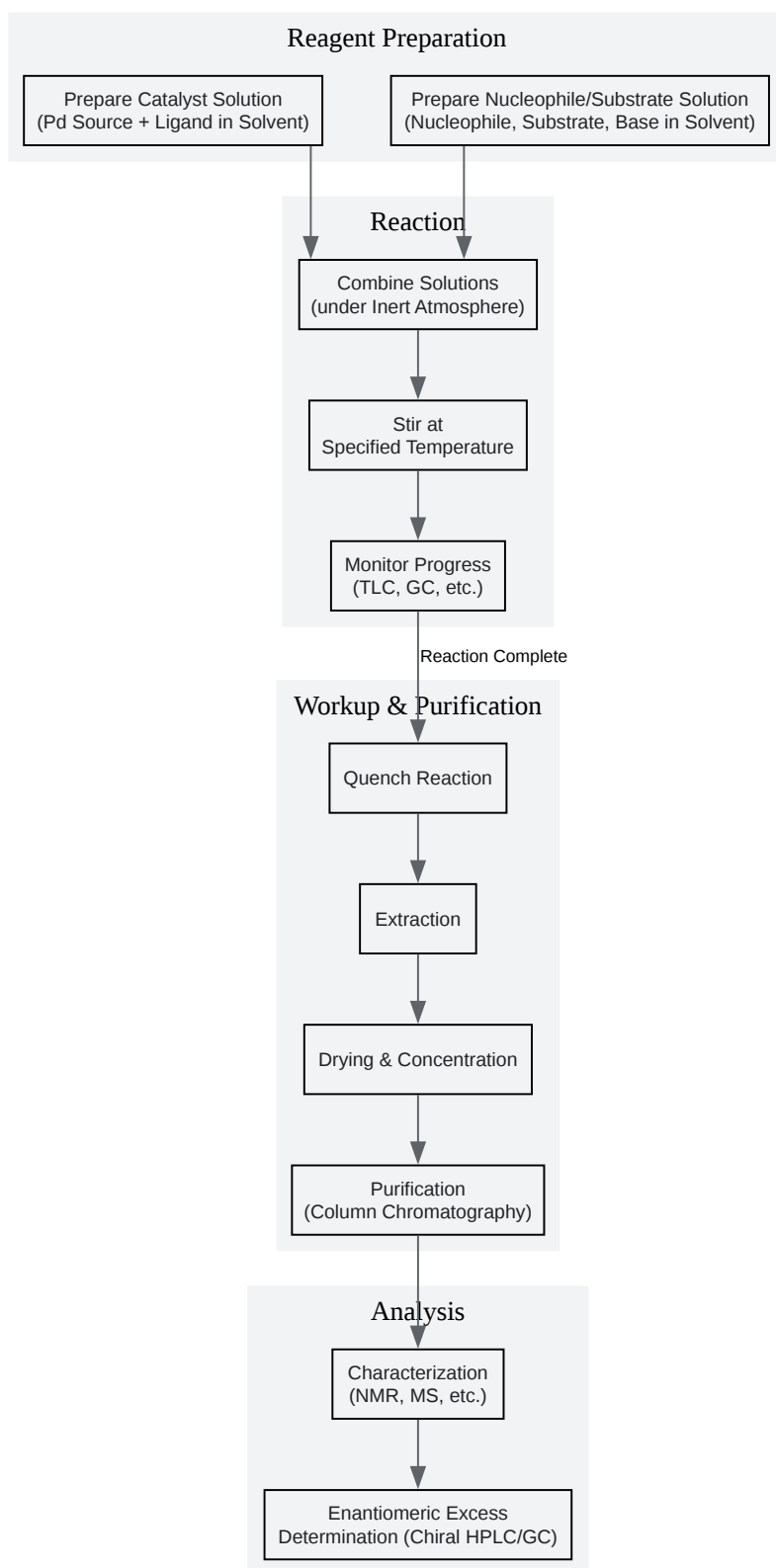
- (R,R)-DACH-Naphthyl Trost Ligand
- Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ )
- Toluene, anhydrous
- Standard glassware for inert atmosphere reactions

#### Procedure:

- To a Schlenk flask under argon, add  $\text{Pd}_2(\text{dba})_3$  (2.5 mol%) and (R,R)-DACH-Naphthyl Trost Ligand (7.5 mol%).
- Add anhydrous toluene and stir at room temperature for 30 minutes.
- Add phenol (1.2 equivalents) and cesium carbonate (2 equivalents).
- Add rac-cyclohexenyl acetate (1 equivalent) to the mixture.
- Heat the reaction to 50 °C and stir until the starting material is consumed (monitored by GC or TLC).
- Cool the reaction to room temperature and filter through a pad of Celite.
- Concentrate the filtrate and purify the residue by column chromatography.

## Mandatory Visualizations

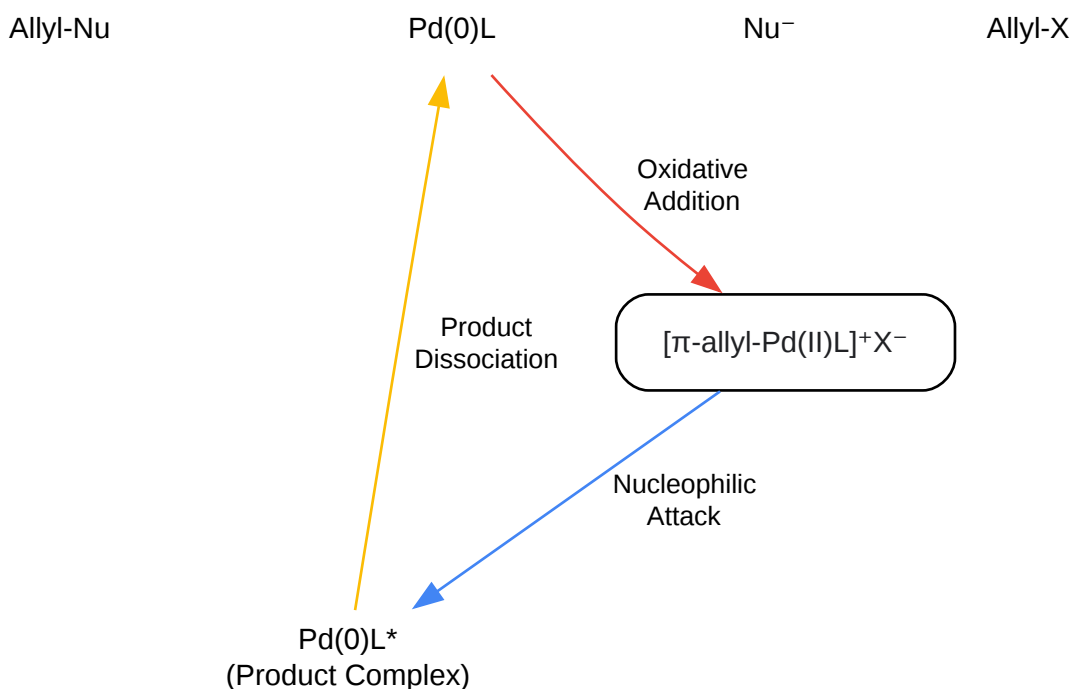
To further elucidate the experimental process and the underlying mechanism, the following diagrams are provided.



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Caption: General experimental workflow for the Trost asymmetric allylic alkylation.





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Caption: Catalytic cycle of the Trost asymmetric allylic alkylation.

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